Beflubutamid

Vue d'ensemble

Description

Beflubutamid is a selective herbicide primarily used to control broad-leaved weeds in cereal crops such as wheat, barley, rye, and triticale . It is known for its low aqueous solubility and moderate volatility. This compound is non-persistent in soil but can be quite persistent in water bodies . The compound is moderately toxic to birds, earthworms, and most aquatic organisms, while it has low toxicity to honeybees . Its chemical formula is C₁₈H₁₇F₄NO₂ .

Méthodes De Préparation

Beflubutamid can be synthesized through several methods. One notable method involves resolving 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid . The process includes the following steps:

Preparation of the racemic mixture: The racemic mixture of this compound is prepared by reacting 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid with benzylamine.

Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as high-performance liquid chromatography (HPLC) or enantioselective hydrogenation.

Industrial production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the desired enantiomer.

Analyse Des Réactions Chimiques

Beflubutamid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its corresponding acid and amide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are the acid, amide, and alcohol derivatives of this compound .

Applications De Recherche Scientifique

Agricultural Applications

Beflubutamid is recognized for its effectiveness as a post-emergence herbicide, particularly in winter wheat, barley, and rye. The compound acts by inhibiting lipid synthesis and cell division, which are critical for plant growth. Its selective nature allows it to target specific weed species while minimizing damage to crops.

Key Features:

- Mode of Action: Inhibits lipid synthesis and cell division.

- Target Weeds: Broadleaf weeds such as Herba Lamii Amplexicaulis and Tender Catchweed Bedstraw.

- Usage: Approved for use in the European Union since 2007.

Environmental Impact Studies

Research has been conducted to assess the environmental fate and transport of this compound in various ecosystems. Studies indicate that this compound can persist in aquatic environments, raising concerns about its impact on non-target organisms.

Findings:

- Occurrence: Detected in the Southern California aquatic environment, indicating potential industrial sources contributing to its prevalence .

- Transport Mechanisms: Understanding how this compound moves through ecosystems is crucial for evaluating its ecological risks.

Metabolic Engineering Research

This compound has been utilized in studies involving the model microalga Chlamydomonas reinhardtii. Its sensitivity to this compound allows researchers to explore genetic transformations and metabolic pathways within this organism, which is pivotal for biofuel production and sustainable chemical synthesis.

Research Insights:

- Genetic Manipulation: The compound serves as a selective agent in the transformation of Chlamydomonas reinhardtii, facilitating the identification of successful transformants .

- Synthetic Biology Applications: The use of this compound aids in developing metabolic engineering strategies to optimize the production of valuable compounds from microalgae .

Case Study 1: Herbicide Efficacy

In a comparative study, the efficacy of this compound was evaluated against other herbicides. Results showed that this compound provided superior control over specific broadleaf weeds without adversely affecting cereal crops, making it a preferred choice among farmers .

Case Study 2: Environmental Monitoring

A comprehensive study analyzed the concentrations of organochlorine pesticides, including this compound, in Antarctic aquatic environments. Findings revealed that this compound was one of the dominant compounds detected, highlighting the need for ongoing monitoring of agricultural chemicals in remote ecosystems .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Selective herbicide for broadleaf weeds in cereals | Effective against specific weeds |

| Environmental Impact | Studies on persistence and transport in ecosystems | Detected in aquatic environments |

| Metabolic Engineering | Utilized in Chlamydomonas reinhardtii transformations | Aids genetic manipulation |

| Case Study Efficacy | Comparative efficacy study against other herbicides | Superior control with minimal crop damage |

| Case Study Monitoring | Analysis of pesticide concentrations in Antarctic environments | Dominant presence indicates industrial sources |

Mécanisme D'action

Beflubutamid exerts its herbicidal effects by inhibiting carotenoid biosynthesis. It specifically targets the enzyme phytoene desaturase, which is crucial for the biosynthesis of carotenoids . By blocking this enzyme, this compound disrupts the production of carotenoids, leading to the death of the targeted weeds .

Comparaison Avec Des Composés Similaires

Beflubutamid is compared with other similar herbicides, such as:

This compound’s uniqueness lies in its chiral nature and its specific inhibition of phytoene desaturase, making it a highly effective herbicide for controlling broad-leaved weeds in cereal crops .

Activité Biologique

Beflubutamid is a chiral herbicide primarily used for the control of broad-leaved weeds in cereal crops. Its biological activity is characterized by its enantioselective properties, metabolism, and ecological impact. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a chiral compound with two enantiomers: (-)-beflubutamid and (+)-beflubutamid. The former exhibits significantly higher herbicidal activity compared to the latter, being at least 1000 times more effective . The compound has low aqueous solubility and moderate volatility, which influences its environmental behavior.

Metabolism and Degradation

This compound undergoes rapid metabolism in biological systems. Studies have shown that after administration in rats, this compound is extensively metabolized, with the primary metabolite being phenoxybutyric acid (UR-50604), accounting for 23-31% of the administered dose in urine . The degradation behavior of this compound varies with soil type:

- Alkaline Soils : Slower degradation of the herbicidally active (-)-enantiomer.

- Acidic Soils : Both enantiomers degrade at similar rates .

The half-life (DT₅₀) of this compound in soil ranges from 15.8 to 267 days, depending on environmental conditions .

Toxicological Profile

This compound has been classified as having low toxicity to mammals but shows moderate toxicity to aquatic organisms and certain terrestrial species. Key findings include:

- Acute Toxicity : Low toxicity observed in various animal studies; slight signs of toxicity (e.g., wet fur, hunched posture) were noted after inhalation exposure .

- Chronic Toxicity : Potential reproductive and developmental toxicant concerns have been raised based on mammalian studies .

Table 1: Toxicity Profile of this compound

| Organism Type | Toxicity Level |

|---|---|

| Mammals | Low |

| Birds | Moderate |

| Aquatic Organisms | Moderate |

| Earthworms | Moderate |

| Honeybees | Low |

Case Studies and Field Research

- Field Trials : In field studies, this compound demonstrated effective control over dicotyledonous weeds in cereal crops. Its efficacy was enhanced when applied as the pure (-)-enantiomer compared to the racemic mixture .

- Soil Microbial Studies : Research indicated that specific soil microbes could degrade this compound effectively. Isolation of these microbes has implications for bioremediation strategies in agricultural settings .

- Environmental Impact Assessments : Studies assessing the environmental impact of this compound indicated low risks for groundwater contamination but highlighted potential persistence in water bodies .

Propriétés

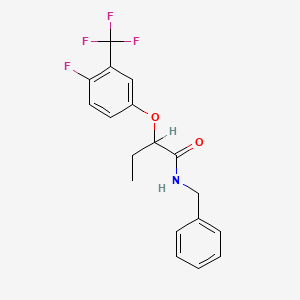

IUPAC Name |

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPZWRNXKPNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057941 | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113614-08-7 | |

| Record name | Beflubutamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113614-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beflubutamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEFLUBUTAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Beflubutamid is a selective herbicide that acts by inhibiting phytoene desaturase (PDS) [, , , ]. This enzyme is crucial for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photooxidative damage, and their absence leads to bleaching of plant tissues due to chlorophyll degradation.

ANone: this compound's molecular formula is C18H17F4NO2, and its molecular weight is 355.33 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data.

A: Research suggests that this compound exhibits negative cross-resistance with some herbicide-resistant phytoene desaturase mutations, particularly those conferring resistance to Norflurazon []. This means that plants resistant to Norflurazon may be more susceptible to this compound.

A: this compound is primarily degraded by soil microbes []. The rate of degradation is influenced by factors like soil pH and organic matter content. Application of sawdust and cattle manure has been shown to enhance this compound degradation, likely by increasing microbial activity [].

A: this compound exists as two enantiomers: (+)-Beflubutamid and (-)-Beflubutamid. Biotests with garden cress have demonstrated that (-)-Beflubutamid exhibits significantly higher herbicidal activity (at least 1000x) compared to (+)-Beflubutamid [].

ANone: The use of enantiopure (-)-Beflubutamid offers several potential advantages, including:

- Enhanced efficacy: (-)-Beflubutamid's superior herbicidal activity allows for lower application rates to achieve the same level of weed control [].

- Reduced environmental impact: Lower application rates translate to reduced environmental loading and potential negative impacts on non-target organisms [].

ANone: Combining this compound with other herbicides, particularly those with different modes of action, can offer several benefits:

- Broad-spectrum weed control: Mixtures can effectively target a wider range of weed species [, , , ].

- Resistance management: Using herbicides with different modes of action helps mitigate the development of herbicide resistance [].

- Improved efficacy: Some combinations may exhibit synergistic effects, enhancing weed control at lower application rates [].

A: Research on this compound analogs suggests that specific structural modifications can significantly influence herbicidal activity []. For instance, the introduction of certain chiral centers in the molecule can lead to enhanced potency, particularly against specific weed species [].

A: Molecular docking studies have been conducted to investigate the binding affinity of this compound and its analogs with phytoene desaturase, providing insights into the structure-activity relationships and potential for optimization [].

A: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the separation and quantification of this compound enantiomers and their metabolites in various matrices [].

A: Studies have shown that while reducing this compound doses can still offer acceptable weed control, the efficacy may be influenced by factors like weather conditions and crop competitiveness []. A one-third dose reduction may result in a 6% decrease in yield compared to the recommended dose [].

A: Research suggests that this compound's efficacy is not significantly affected by different tillage systems like mouldboard ploughing and disk harrowing [].

A: A mutation (Thr304) in the phytoene desaturase gene from Hydrilla verticillata confers resistance to this compound and could potentially serve as a selectable marker in plant transformation experiments []. This could offer an alternative to existing selectable markers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.